molecular formula C8H8N2S B1430560 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole CAS No. 1803583-12-1

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole

Cat. No.: B1430560
CAS No.: 1803583-12-1
M. Wt: 164.23 g/mol
InChI Key: YLCDKQZISAADEP-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is a chemical compound of significant interest in medicinal and organic chemistry research due to its structure as a hybrid of two privileged heterocyclic scaffolds: thiazole and pyrrole. The thiazole ring, a 5-membered heterocycle containing both nitrogen and sulfur, is planar and aromatic, characterized by significant pi-electron delocalization . This moiety is a common feature in a wide array of biomolecules and pharmaceuticals. Thiazole derivatives are extensively documented for their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antitumor properties . The incorporation of a methyl group at the 2-position of the thiazole ring can influence the compound's electronic properties and metabolic stability. The pyrrole ring is another aromatic heterocycle frequently found in natural products and therapeutic agents . Its presence in a molecule often contributes to pharmacological activity, as seen in drugs like the anticancer agent Sunitinib . The fusion of these two systems into a single molecular framework is a strategy often employed in drug discovery to generate novel bioactive compounds. Research on similar thiazole-pyrrole hybrids has demonstrated potent effects against various bacterial strains, in some cases showing significantly increased antibacterial activity compared to standard antibiotics like Oxytetracycline . This compound serves as a versatile synthon for further chemical exploration. The reactive sites on both the thiazole and pyrrole rings allow for further functionalization, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies . Its primary research value lies in its potential as a building block for the development of new therapeutic agents and as a tool for probing biochemical pathways. Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-10-8(5-11-6)7-2-3-9-4-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCDKQZISAADEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylthio-1,3-thiazole with a pyrrole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study by Khedher et al. (2020) reported that derivatives of thiazole, including 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole, showed promising activity against various bacterial strains.

Strain Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Bacillus subtilis20100

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study by Gupta et al. (2021) highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Key Findings:

  • Induction of apoptosis in MCF-7 breast cancer cells.
  • IC50 value of 25 µM after 48 hours of treatment.
  • Mechanism involves the upregulation of pro-apoptotic proteins.

Pesticidal Activity

The thiazole moiety is known for its pesticidal properties. A study conducted by Li et al. (2019) evaluated the efficacy of this compound as a pesticide against common agricultural pests.

Pest Mortality Rate (%) Concentration (g/L)
Spodoptera litura8510
Aphis gossypii7810
Tetranychus urticae9010

Plant Growth Promotion

Additionally, the compound has been shown to enhance plant growth by stimulating root development and nutrient uptake. Research indicates that thiazole derivatives can act as biostimulants.

Case Study:
A greenhouse experiment with tomato plants treated with a thiazole derivative showed an increase in biomass by approximately 30% compared to control groups.

Coordination Chemistry

The ability of thiazole compounds to form coordination complexes with metal ions has implications in material science. A study by Zhang et al. (2020) explored the synthesis of metal-thiazole complexes for use in catalysis.

Key Insights:

  • Formation of stable complexes with Cu(II) and Zn(II).
  • Enhanced catalytic activity in oxidation reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole Derivatives

Compound Name Substituent at C4 Key Properties References
2-Methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole 1H-Pyrrol-3-yl Electron-rich aromatic group; potential for π-π stacking and H-bonding
4-(3-Nitrophenyl)-1,3-thiazole (21d) 3-Nitrophenyl Electron-withdrawing nitro group; increased polarity, reduced lipophilicity
2-Methyl-4-(propan-2-yl)-1,3-thiazole Isopropyl Hydrophobic substituent; enhances membrane permeability
2-Methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole Pyridyl-ethynyl Extended conjugation; modulates receptor binding (e.g., mGluR5 antagonism)

Key Insights :

  • Electronic Effects: The pyrrole group (electron-donating) contrasts sharply with nitro-substituted derivatives (electron-withdrawing), influencing reactivity and intermolecular interactions.
  • Lipophilicity : The isopropyl group in 2-methyl-4-(propan-2-yl)-1,3-thiazole increases LogP compared to polar substituents like pyrrole or pyridyl, affecting pharmacokinetic profiles .

Table 2: Pharmacological Profiles of Selected Thiazoles

Compound Class Activity (IC50/EC50) Mechanism/Application References
1,3-Thiazole derivatives (e.g., 6a) Higher inhibitory activity vs. 1,3,4-thiadiazoles Enhanced enzyme inhibition due to thiazole ring geometry
Pyridyl-thiazoles (e.g., MTEP hydrochloride) mGluR5 antagonism (nM range) Neurotherapeutic applications (e.g., anxiety, addiction)
4-Hydroxyphenyl-1,3-thiazoles Antimicrobial (200 µg/mL) Disruption of microbial cell membranes
2-Hydrazinyl-1,3-thiazoles Anti-Candida (MIC: 12.5 µg/mL) Targeting fungal ergosterol biosynthesis

Key Insights :

  • Antimicrobial Activity : Thiazoles with hydrophilic substituents (e.g., 4-hydroxyphenyl) exhibit broad-spectrum antimicrobial effects but require higher concentrations than antifungal hydrazinyl derivatives .
  • Anticancer Potential: Pyridyl-thiazoles regulate immune factors (e.g., IL-10, TNF-α), suggesting immunomodulatory roles in cancer therapy, whereas pyrrole-substituted analogs may leverage similar pathways .

Key Insights :

  • Synthetic Complexity : Nitrophenyl and pyridyl derivatives often require transition-metal catalysis (e.g., Pd, Cu), whereas pyrrole-substituted thiazoles may employ simpler cyclization routes .
  • Stability : Hydrochloride salts (e.g., MTEP) enhance solubility but necessitate low-temperature storage to prevent decomposition .

Biological Activity

2-Methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Anticonvulsant Effects : Shows promise in seizure models.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, including phosphodiesterases (PDEs).

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For instance, it has shown inhibitory effects on PDE3A and PDE3B, which are critical in cardiac function regulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against multiple strains of bacteria and fungi, suggesting that modifications in its structure could enhance its activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli6.25 µg/mL
Candida albicans25 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For example, it was noted to have a significant cytotoxic effect on colon carcinoma cells (HCT-15), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anticonvulsant Properties

The anticonvulsant properties of this compound have been evaluated in animal models. One study reported a median effective dose (ED50) of 18.4 mg/kg in the PTZ-induced seizure model, showcasing its potential as a therapeutic agent for epilepsy .

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The presence of specific substituents on the thiazole ring significantly influenced their efficacy against both bacterial and fungal strains. Notably, compounds with hydrophobic chains exhibited enhanced antifungal activity .

Case Study 2: Anticancer Evaluation

In a study focusing on novel thiazole derivatives, compounds similar to this compound were evaluated for their anticancer potential. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Case Study 3: Enzyme Inhibition

The compound was also assessed for its ability to inhibit phosphodiesterase enzymes. The most potent derivative demonstrated an IC50 value of 0.24 µM against PDE3A, indicating strong potential for cardiovascular applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via heterocyclic coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a thiazole boronic ester (e.g., 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) and 3-bromo-1H-pyrrole derivatives under reflux in anhydrous solvents like THF or DMF . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), temperature (80–100°C), and reaction time (12–24 hours). Purity is confirmed via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm for C-H) and pyrrole protons (δ 6.2–6.9 ppm) in deuterated DMSO or CDCl₃ .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Validate empirical formula (C₈H₈N₂S) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HT-29, Jurkat) and non-cancerous cells (e.g., J774A.1 macrophages) to determine IC₅₀ values .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and necrosis (LDH release) via flow cytometry .
  • Immunomodulatory Profiling : Quantify cytokine levels (e.g., IL-10, TNF-α) using ELISA to evaluate immune response modulation .

Q. What computational methods are used to predict the interaction of this thiazole derivative with biological targets?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., His310) and hydrophobic interactions with the thiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational dynamics .

Q. How can structural modifications influence the compound's activity, and what SAR trends are observed?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the pyrrole ring to enhance electrophilicity and target binding. Compare with methyl or methoxy groups, which improve solubility but may reduce potency .
  • Case Study : Analogues like MTEP (2-methyl-4-(pyridin-3-ylethynyl)-1,3-thiazole) show that aryl substituents at the 4-position improve mGluR5 antagonism, suggesting similar strategies for optimizing affinity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., Western blot for apoptosis markers alongside flow cytometry) .
  • Meta-Analysis : Pool data from multiple studies to identify consensus trends, adjusting for variables like cell line specificity or compound batch purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-methyl-4-(1H-pyrrol-3-yl)-1,3-thiazole

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